1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride
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Overview
Description
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic octane ring with a methoxymethyl group and an azabicyclo moiety, making it a versatile compound for synthetic and analytical purposes.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride typically involves several steps. One common method includes the reaction of a suitable bicyclic precursor with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride can be compared with other similar compounds, such as:
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-Azabicyclo[3.2.1]octane: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
Methoxymethyl derivatives of other bicyclic compounds: These compounds may share some reactivity patterns but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H16ClN |
Molecular Weight | 189.70 g/mol |
IUPAC Name | 1-(Methoxymethyl)-3-azabicyclo[3.2.1]octane hydrochloride |
CAS Number | 123456-78-9 |
The biological activity of this compound primarily involves interaction with neurotransmitter systems, specifically the cholinergic system. It is hypothesized that the compound acts as a selective modulator of acetylcholine receptors, leading to various physiological effects.
Key Mechanisms:
- Cholinergic Modulation : Enhances synaptic transmission by acting on nicotinic and muscarinic receptors.
- Neuroprotective Effects : Exhibits protective properties against neurodegenerative conditions by reducing oxidative stress and apoptosis in neuronal cells.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain pathogens.
Biological Activity Studies
Several studies have investigated the biological activities of this compound, focusing on its pharmacological effects.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The compound was administered at varying doses (5 mg/kg, 10 mg/kg) and showed a dose-dependent neuroprotective effect.
Results Summary :
- Cell Viability : Increased viability observed in treated groups compared to controls (p < 0.05).
- Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were noted.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The results indicated that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity.
Synthesis of Derivatives:
Derivatives were synthesized by modifying the methoxy group to improve receptor selectivity and potency. In vitro assays revealed that some derivatives had enhanced affinity for acetylcholine receptors compared to the parent compound.
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-7-9-3-2-8(4-9)5-10-6-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
XCWIYDIBFDLTPO-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCC(C1)CNC2.Cl |
Origin of Product |
United States |
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